molecular formula C16H14BrN3O2 B3499162 3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B3499162
M. Wt: 360.20 g/mol
InChI Key: OGEKXUKXHQETHK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromo group, a dimethylphenoxy group, an oxadiazole ring, and a pyridine ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and could be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridine rings suggests that the compound would have a rigid, planar structure. The bromo and dimethylphenoxy groups could potentially introduce steric hindrance, affecting the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The bromo group is a good leaving group, suggesting that the compound could undergo substitution reactions. The oxadiazole and pyridine rings could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar oxadiazole and pyridine rings could increase the compound’s solubility in polar solvents .

Future Directions

The compound could potentially be studied for its biological activity, given that many compounds with similar structures are biologically active. Additionally, modifications could be made to the compound’s structure to enhance its properties or introduce new functionality .

properties

IUPAC Name

5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-10-7-14(11(2)6-13(10)17)21-9-15-19-16(20-22-15)12-4-3-5-18-8-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEKXUKXHQETHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 5
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3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 6
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3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

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